[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Description
Properties
IUPAC Name |
6-(2-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-8-9(14(15,16)17)7-12(19-13)10-5-3-4-6-11(10)18/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVVLXQGUADPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Amination: The amino group can be introduced through a nucleophilic aromatic substitution reaction using an appropriate amine source.
Dimethylation: The dimethylamine group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H14F3N3
- Molecular Weight : 281.28 g/mol
- CAS Number : 1311280-06-4
Structural Features
The compound features:
- A pyridine ring , which is essential for its biological activity.
- An amino group that enhances its interaction with biological targets.
- A trifluoromethyl group , which increases lipophilicity and metabolic stability.
- A dimethylamine group , contributing to solubility and bioavailability.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural characteristics allow for various chemical modifications, facilitating the development of new compounds with desired properties.
Enzyme Inhibition and Receptor Modulation
Research indicates that [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine can interact with specific enzymes and receptors. These interactions are crucial for understanding biochemical pathways:
- Enzyme Inhibitors : The compound is being investigated as a potential inhibitor for various enzymes involved in disease processes.
- Receptor Modulators : It may also modulate receptor activity, influencing physiological responses.
Drug Development
The compound is explored for its therapeutic potential in treating diseases where modulation of specific biological targets is required. Its unique properties make it a candidate for drug development:
- Targeted Therapies : It may be used in designing drugs aimed at specific molecular targets.
- Therapeutic Applications : Potential applications include anti-cancer agents and treatments for neurodegenerative diseases.
Industry
In industrial applications, this compound finds use in developing specialty chemicals and advanced materials:
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating high-performance coatings.
- Electronic Materials : The compound's properties are advantageous in creating materials used in electronic devices.
Case Study 1: Enzyme Inhibition Research
A study investigated the inhibitory effects of this compound on specific enzymes associated with cancer progression. The results indicated significant inhibition rates, suggesting potential utility in cancer therapeutics.
Case Study 2: Drug Development Trials
In preclinical trials, this compound was evaluated for its efficacy as a drug candidate targeting neurodegenerative disorders. The findings demonstrated promising results in modulating receptor activity linked to disease mechanisms.
Mechanism of Action
The mechanism of action of [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves its interaction with specific molecular targets. The amino and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to modulation of their activity. The dimethylamine group enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine Derivatives
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine and [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Molecular Formula : C₁₉H₂₄F₃N₃
- Molecular Weight : 351.42 g/mol
- Key Differences: The 2-aminophenyl group in the target compound is replaced with 3- or 4-diethylaminomethyl-phenyl substituents.
- Implications : Increased steric hindrance may alter binding interactions in biological systems.
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine
- Molecular Formula : C₁₈H₁₄ClF₃N₄
- Molecular Weight : 378.79 g/mol
- Key Differences: The 2-aminophenyl group is replaced with a 4-(2-chloropyrimidin-4-yl)phenyl moiety.
- Implications : The pyrimidine substitution could modulate interactions with aromatic residues in enzyme active sites.
Pyrimidine-Based Analogues
(6-Chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine
- Molecular Formula : C₇H₇ClF₃N₃
- Molecular Weight : ~225.6 g/mol
- Key Differences: The pyridine core is replaced with a pyrimidine ring, and the 2-aminophenyl group is absent. The chlorine atom at position 6 increases electrophilicity, favoring nucleophilic substitution reactions .
- Implications : Simplified structure may serve as a precursor for synthesizing more complex derivatives.
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Molecular Formula : C₁₇H₁₅F₃N₄OS (estimated)
- Key Differences: Contains a methoxyphenyl group instead of 2-aminophenyl and a thienylmethyl substituent.
- Implications : Structural diversity may broaden applications in targeting sulfur-rich enzymatic environments.
Data Table: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | Pyridine | 2-(Dimethylamine), 4-(CF₃), 6-(2-aminophenyl) | C₁₅H₁₅F₃N₃ | 306.3 | Balanced solubility, H-bond donor |
| [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | Pyridine | 2-(Dimethylamine), 4-(CF₃), 6-(3-diethylaminomethyl-phenyl) | C₁₉H₂₄F₃N₃ | 351.42 | High lipophilicity, bulky substituent |
| {6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine | Pyridine | 2-(Dimethylamine), 4-(CF₃), 6-(4-(2-Cl-pyrimidinyl)phenyl) | C₁₈H₁₄ClF₃N₄ | 378.79 | Enhanced stability, low solubility |
| (6-Chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine | Pyrimidine | 4-(Dimethylamine), 2-(CF₃), 6-Cl | C₇H₇ClF₃N₃ | ~225.6 | Electrophilic, reactive |
Research Findings and Implications
- Structural Similarity vs. For example, replacing the 2-aminophenyl group with diethylaminomethyl () may reduce hydrogen-bonding capacity, affecting target engagement .
- Role of Trifluoromethyl Group : The CF₃ group, common across all compounds, enhances metabolic stability and electronegativity, making these compounds resistant to oxidative degradation .
- Synthetic Utility : Simpler analogues like (6-chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine () are valuable intermediates for further functionalization .
Biological Activity
[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a synthetic organic compound belonging to the class of heterocyclic amines. Its structural features include a pyridine ring with an amino group, a trifluoromethyl group, and a dimethylamine group. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C14H14F3N3
- Molecular Weight : 281.28 g/mol
- CAS Number : 1311280-06-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate better binding to target sites within biological systems. The dimethylamine moiety contributes to increased solubility and bioavailability, promoting effective distribution in vivo.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism that are implicated in various cancers. The presence of the trifluoromethyl group is critical for enhancing the potency and selectivity of the compound against these targets .
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have demonstrated selective activity against Chlamydia species, suggesting that this compound may also possess similar activities .
Study 1: BCAT Inhibition
A study evaluated the inhibitory effects of various trifluoromethyl-pyridine derivatives on BCAT enzymes. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value comparable to established inhibitors. Detailed kinetic studies revealed a competitive inhibition mechanism, underscoring the importance of structural modifications in enhancing bioactivity .
Study 2: Antichlamydial Activity
In another research effort, compounds structurally related to this compound were tested for their ability to inhibit C. trachomatis. The presence of the trifluoromethyl substituent was essential for activity, as analogs lacking this group showed no significant inhibition. This finding emphasizes the role of electronic properties in mediating biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| [6-(2-Amino-phenyl)-4-methyl-pyridin-2-yl]-dimethyl-amine | Methyl instead of trifluoromethyl | Lower activity against BCAT |
| [6-(2-Amino-phenyl)-4-chloromethyl-pyridin-2-yl]-dimethyl-amine | Chloromethyl instead of trifluoromethyl | Moderate activity |
| [6-(2-Amino-phenyl)-4-fluoro-pyridin-2-yl]-dimethyl-amine | Fluoro instead of trifluoromethyl | Minimal activity |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
